molecular formula C9H6ClNS B162996 2-Chloro-4-phenylthiazole CAS No. 1826-23-9

2-Chloro-4-phenylthiazole

Cat. No. B162996
CAS RN: 1826-23-9
M. Wt: 195.67 g/mol
InChI Key: PNWMACLGSAOQCI-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylthiazole is a compound with the molecular formula C9H6ClNS . It has a molecular weight of 195.67 g/mol . The IUPAC name for this compound is 2-chloro-4-phenyl-1,3-thiazole .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by ¹H and ¹³C nuclear magnetic resonance spectroscopy, single-crystal X-ray diffraction studies, and Hirshfeld surfaces analysis .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 54-58 °C . It has a molecular weight of 195.67 g/mol and a complexity of 148 . The compound has a topological polar surface area of 41.1 Ų and a heavy atom count of 12 .

Scientific Research Applications

Organometallic Chemistry and Complex Synthesis

2-Phenylthiazole derivatives have been explored in the realm of organometallic chemistry. A study by Hiraki, Fuchita, and Takakura (1981) discussed the synthesis of cyclopalladated complexes of 2-phenylthiazole, indicating potential applications in coordination chemistry and catalysis. These complexes were characterized using IR and NMR spectroscopy, demonstrating the versatility of phenylthiazole derivatives in forming organometallic structures (Hiraki, Fuchita, & Takakura, 1981).

Application in Corrosion Inhibition

In 2009, Fouda and Ellithy explored the use of 4-phenylthiazole derivatives as corrosion inhibitors for stainless steel in acidic environments. Their research demonstrated that these compounds act as mixed-type inhibitors and adhere well to metal surfaces, suggesting their potential in industrial applications for protecting metals against corrosion (Fouda & Ellithy, 2009).

Pharmaceutical Research and Anticancer Activity

Thiazole derivatives have been studied extensively for their pharmacological properties. For instance, a 2017 study by Gomha et al. synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety. These compounds were evaluated as potential anticancer agents, highlighting the significance of thiazole derivatives in the development of new pharmaceuticals (Gomha et al., 2017).

Biochemistry and Molecular Studies

4-Phenylthiazole derivatives have been identified to inhibit IL-6 secretion in osteoblastic cells and suppress bone weight loss in mice models. The study by Yamaguchi et al. (1999) signifies the relevance of these derivatives in biochemistry and molecular biology, particularly in osteoporosis research (Yamaguchi et al., 1999).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-phenylthiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antibacterial, antifungal, anti-inflammatory, and antitumor activities . The compound interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thus affecting neurotransmission . Additionally, this compound has been shown to bind to proteins involved in oxidative stress response, thereby modulating their activity and contributing to its antioxidant properties .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . The compound also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound has been reported to modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For example, its binding to acetylcholinesterase results in the accumulation of acetylcholine in synaptic clefts, affecting neurotransmission . Additionally, this compound has been shown to interact with DNA, causing changes in gene expression and promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as anti-inflammatory and antitumor activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced . These findings highlight the importance of dosage optimization in the therapeutic use of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it exerts its effects . For example, its localization in mitochondria is associated with the induction of apoptosis, while its presence in the nucleus can influence gene expression .

properties

IUPAC Name

2-chloro-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWMACLGSAOQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375726
Record name 2-Chloro-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1826-23-9
Record name 2-Chloro-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-phenylthiazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 80 ml of phosphorus oxychloride were added 7.7 g (43 mmol) of 2-hydroxy-4-phenylthiazole, followed by heating at 100°-105° C. for 2 hours. The solvent was then distilled off from the reaction mixture under reduced pressure. Ice water was added to the residue, followed by extraction with ethyl ether. The ether layer was washed with water. After purification by silica gel column chromatography (solvent: hexane/ethyl acetate=5/1), the title compound was obtained as pale yellow crystals.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Phenyl-3H-thiazol-2-one (5 g, 28.2 mmol) was dissolved in POCl3 (30 mL), and the mixture was refluxed overnight. The mixture was concentrated in vacuum, and the residue was purified by column chromatography to give 2-chloro-4-phenylthiazole (3.1 g, 57%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixed solution of 4-phenyl-1,3-thiazol-2-ol (2.00 g, 11.3 mmol) in phosphorus oxychloride (20 ml) was stirred at 100° C. for 2 hours. The solvent was distilled off under reduced pressure. The residue was poured to ice water and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 1.44 g (65.2%) of the desired product as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
65.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-chloro-4-phenylthiazole (CPT) improve the performance of lithium-ion batteries?

A1: CPT functions as a film-forming additive in lithium-ion battery electrolytes. It decomposes at a specific voltage range (1100 mV to 1300 mV vs. Li/Li) [], forming a protective layer known as the Solid Electrolyte Interphase (SEI) on the surface of the graphite anode. This SEI layer is crucial for battery performance as it prevents further decomposition of the electrolyte, thus enhancing the battery's cycle life and stability.

Q2: What are the advantages of using CPT over conventional film-forming additives like vinylene carbonate (VC)?

A2: CPT offers a significant advantage over VC in terms of its decomposition potential. While VC decomposes at the edge of the potential window of carbonate-based electrolytes, CPT decomposes at a lower potential (1100 mV to 1300 mV vs. Li/Li) []. This earlier decomposition allows for SEI formation before reaching the critical potential window, leading to a more robust and effective protective layer on the anode.

Q3: What research methods were used to investigate the properties of CPT as a film-forming additive?

A3: The research paper utilized cyclovoltammetry and constant current cycling to evaluate the film-forming capabilities of CPT []. These electrochemical techniques allowed the researchers to analyze the decomposition behavior of CPT and its impact on the formation and stability of the SEI layer on the graphite anode.

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